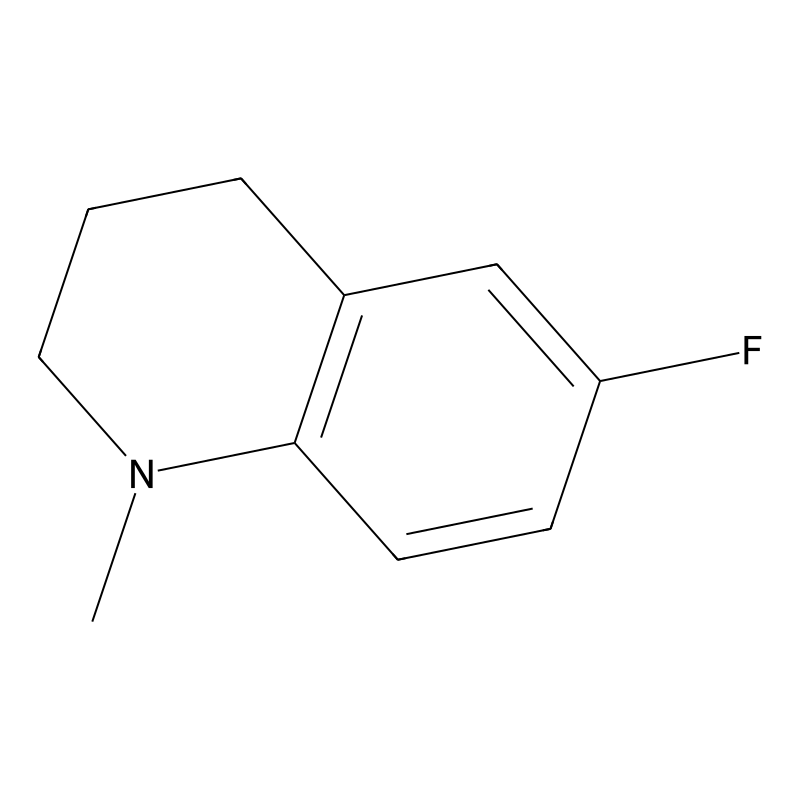

6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Pharmaceutical Intermediate: The presence of the fluorine atom and the methyl group on the core structure of tetrahydroquinoline suggests 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoline could be a valuable building block for synthesizing more complex molecules with potential therapeutic applications. Many drugs contain a tetrahydroquinoline scaffold, and substituting specific groups like fluorine and methyl can lead to variations in biological activity [].

6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound characterized by its unique molecular structure, which includes a fluorine atom at the sixth position and a methyl group at the first position of the tetrahydroquinoline ring. Its molecular formula is and it has a molecular weight of approximately 165.21 g/mol. This compound belongs to a class of compounds known as tetrahydroquinolines, which are recognized for their diverse biological activities and potential therapeutic applications.

The presence of the fluorine atom significantly influences the compound's properties, enhancing its stability and lipophilicity. These characteristics make it an interesting candidate for various applications in medicinal chemistry and organic synthesis.

- Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: It can undergo reduction reactions to revert to its tetrahydroquinoline form using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The fluorine atom can be substituted with other functional groups under specific conditions, often utilizing nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the generation of various derivatives with potentially unique properties.

Research indicates that 6-fluoro-1-methyl-1,2,3,4-tetrahydroquinoline exhibits significant biological activities. The fluorine atom enhances its ability to interact with biological molecules, potentially leading to the inhibition of specific enzymes or receptors. This interaction may modulate various biological pathways, making it a valuable compound in medicinal chemistry.

The synthesis of 6-fluoro-1-methyl-1,2,3,4-tetrahydroquinoline typically involves several methods:

- Fluorination: One common method includes the reaction of 1-methyl-1,2,3,4-tetrahydroquinolin-4-one with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.

- Cyclization Reactions: Various cyclization strategies can also be employed to form the tetrahydroquinoline core structure before introducing the fluorine substituent.

In industrial settings, continuous flow reactors and automated systems may be utilized to enhance efficiency and yield during production. Techniques such as recrystallization or chromatography are often employed for purification.

6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoline has several applications:

- Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.

- Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

- Material Science: Research is being conducted on its potential use in developing advanced materials such as liquid crystals and polymers.

These applications underscore the compound's importance in both academic research and industrial contexts.

Several compounds share structural similarities with 6-fluoro-1-methyl-1,2,3,4-tetrahydroquinoline:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | Methyl group at position 2 | Different biological activity profile |

| 1-Methyl-1,2,3,4-tetrahydroquinoline | Lacks fluorine substituent | Broader range of biological activities |

| 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoline | Chlorine instead of fluorine | Potentially different pharmacokinetic properties |

Uniqueness: The uniqueness of 6-fluoro-1-methyl-1,2,3,4-tetrahydroquinoline lies in its specific fluorine substitution pattern that may confer distinctive biological activities and interactions compared to its analogs. The enhanced stability and lipophilicity due to the fluorine atom make it particularly valuable for research purposes.